Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate
Description
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N4O3/c1-2-29-22(28)26-13-11-25(12-14-26)21(27)17-15-20(19-9-5-6-10-23-19)24-18-8-4-3-7-16(17)18/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
UMFSNQSHSAQUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(2-pyridyl)quinoline with piperazine in the presence of a suitable esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives .
Scientific Research Applications
Antitumor Properties
Research indicates that Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate exhibits significant antitumor activity. Studies have suggested that compounds with structural similarities often inhibit cell proliferation and induce apoptosis in cancer cells. For instance, interaction studies reveal that this compound may target enzymes involved in cancer progression, thereby disrupting cellular signaling pathways essential for tumor growth.
Antimicrobial Effects
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Its ability to interact with microbial enzymes suggests potential applications in treating infections caused by resistant strains of bacteria. Research has demonstrated effectiveness against various pathogens, indicating its utility as a lead compound for developing new antimicrobial agents.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including N-alkylation and N-acylation processes. Understanding the mechanism of action is crucial for optimizing its pharmacological properties. Interaction studies often focus on how the compound binds to specific biological targets, influencing enzyme activity and cellular responses .
Case Studies
- Antitumor Activity Study : A recent study evaluated the efficacy of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential.
- Antimicrobial Efficacy Assessment : In another investigation, the compound was tested against multi-drug resistant bacterial strains. The findings indicated that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, highlighting its potential as a new therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and pyridine moieties are known to interact with nucleic acids and proteins, potentially disrupting cellular processes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and selected piperazine derivatives:
Key Observations :
Physicochemical Properties
- Lipophilicity : The ethyl carboxylate group in the target compound increases logP compared to unsubstituted piperazines, similar to ’s fluorobenzoyl derivative .
- Solubility: Quinoline’s hydrophobicity may reduce aqueous solubility relative to pyrimidine-based analogues (e.g., ’s thienopyrimidine derivative) .
- Thermal Stability : Piperazine derivatives like exhibit melting points >250°C, suggesting similar stability for the target compound .
Crystallographic and Conformational Analysis
Biological Activity
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is a synthetic compound noted for its complex structure, which integrates a piperazine moiety, a quinoline derivative, and a pyridine ring. Its molecular formula contributes to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements that enhance its pharmacological potential. The molecular weight is approximately 378.44 g/mol, and its structure can be characterized as follows:
| Feature | Description |
|---|---|
| Piperazine Ring | Facilitates interactions with various biological targets |
| Quinoline Moiety | Known for antitumor activity |
| Pyridine Ring | Contributes to overall stability and reactivity |
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation and may induce apoptosis. A study highlighted that derivatives of piperazine often act as inhibitors of enzymes involved in cancer progression, suggesting that this compound may also function through similar mechanisms.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential interactions with microbial enzymes, leading to inhibition of growth. Similar quinoline-based compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess comparable activity.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies have focused on:
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and microbial metabolism.
- Cellular Pathways : Inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
- Antitumor Activity Study : In vitro assays demonstrated that derivatives with similar piperazine structures significantly inhibited the growth of human cancer cell lines. The IC50 values indicated a strong correlation between structural modifications and increased potency against specific cancer types.
- Antimicrobial Efficacy : A comparative study showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested a broad-spectrum antimicrobial effect, particularly against resistant strains.
- Structure-Activity Relationship (SAR) : An analysis of SAR revealed that modifications to the piperazine ring could enhance both antitumor and antimicrobial activities. Specific substitutions were found to improve binding affinity to target proteins, leading to enhanced biological effects .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperazine Derivative : The initial step involves the synthesis of the piperazine core.
- Quinoline Attachment : Subsequent reactions introduce the quinoline moiety through carbonylation methods.
- Final Esterification : The ethyl ester group is formed through esterification reactions under acidic or basic conditions.
Q & A
Q. What are the key steps and challenges in synthesizing Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate?
Synthesis typically involves multi-step reactions, including coupling of pyridyl-quinolyl moieties with piperazine carboxylate derivatives. Critical challenges include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions and ensure regioselectivity. For example, sulfonylation or carbamoylation steps may require anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to improve yields . Characterization via NMR and mass spectrometry is essential to confirm intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons in pyridyl/quinolyl groups) and carbonyl resonances (~165-175 ppm) .
- FTIR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine/chlorine substituents if present) .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1-13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Pi-pi stacking in the quinolyl group may enhance stability in acidic conditions, while ester linkages (e.g., ethyl carboxylate) are prone to hydrolysis at high pH .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Dynamic effects : Use variable-temperature NMR to assess conformational exchange in the piperazine ring.
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereochemical assignments .
Q. What strategies optimize reaction yields when introducing fluorinated or chlorinated substituents?
- Electrophilic substitution : Use directing groups (e.g., sulfonyl in the piperazine ring) to enhance regioselectivity during halogenation .
- Catalysts : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-halogen bond formation, ensuring inert atmosphere and degassed solvents .
- Statistical design : Apply response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst loading .
Q. How can computational methods predict the compound's interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets, focusing on hydrogen bonding with pyridyl nitrogen and hydrophobic interactions with quinolyl groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., gatekeeper mutations affecting affinity) .
- Free energy calculations : Compute ΔG binding with MM-PBSA to prioritize analogs for synthesis .
Q. What experimental approaches validate the compound's mechanism of action in enzyme inhibition assays?
- Kinetic studies : Measure IC50 values under varied substrate concentrations to determine competitive/non-competitive inhibition.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) to immobilized enzymes like topoisomerase II .
- Cellular assays : Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout vs. wild-type viability assays) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo activity data?
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., ester hydrolysis products) that may reduce efficacy in vivo .
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution to correlate exposure with efficacy .
- Species differences : Test humanized models or primary human cells to minimize interspecies variability .
Q. Why might SAR (Structure-Activity Relationship) studies show unexpected activity cliffs?
- Conformational flexibility : Piperazine ring puckering may alter binding modes; use constrained analogs (e.g., spirocyclic derivatives) to test hypotheses .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify polypharmacology .
Methodological Tables
Table 1: Key Reaction Conditions for Piperazine Derivative Synthesis
| Step | Optimal Conditions | Yield Range | References |
|---|---|---|---|
| Carbamoylation | DMF, 80°C, 12 h, Et3N (2 eq) | 60-75% | |
| Sulfonylation | CH2Cl2, 0°C→RT, 6 h, DMAP (0.1 eq) | 70-85% | |
| Halogenation | Pd(PPh3)4, Dioxane/H2O (3:1), 100°C, 24 h | 50-65% |
Table 2: Structural Analogs and Biological Activities
| Analog Substituent | Target Enzyme | IC50 (nM) | Key Feature |
|---|---|---|---|
| 4-Fluorophenyl-thiazole | EGFR Kinase | 12 ± 3 | Enhanced hydrophobic packing |
| 3,4-Dimethoxyphenyl | Topoisomerase II | 85 ± 10 | Improved solubility |
| 6-Methylbenzo[d]thiazole | 5-HT1A Receptor | 25 ± 5 | Reduced CYP3A4 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
